

# A Comparative Efficacy Analysis of ACH-000143 and Dapagliflozin in Obesity

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## Compound of Interest

Compound Name: ACH-000143

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This guide provides a detailed comparison of the preclinical efficacy of **ACH-000143**, a novel melatonin receptor agonist, with the established clinical efficacy of dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, in the context of obesity. While direct head-to-head clinical trials are not available, this document synthesizes the existing data from preclinical and clinical studies to offer a comprehensive overview for research and development purposes. A notable preclinical study directly compared the effect of **ACH-000143** and dapagliflozin on body weight gain in a diet-induced obese rat model.<sup>[1][2][3][4]</sup>

## Executive Summary

**ACH-000143** is a potent, orally active agonist of the MT1 and MT2 melatonin receptors.<sup>[1][2][3][4]</sup> Preclinical studies in a diet-induced obesity (DIO) rat model have demonstrated its potential to reduce body weight gain, with an efficacy comparable to that of dapagliflozin in the same model.<sup>[1][2][3][4]</sup> Furthermore, **ACH-000143** has shown beneficial effects on hepatic steatosis and triglyceride levels.<sup>[1][2][3][4]</sup>

Dapagliflozin is an approved medication for the treatment of type 2 diabetes, heart failure, and chronic kidney disease. Its mechanism of action involves the inhibition of SGLT2 in the kidneys, leading to increased urinary glucose excretion. A consistent and well-documented effect of dapagliflozin treatment across numerous clinical trials is weight loss.<sup>[5][6][7][8][9]</sup> Studies in obese individuals, with and without type 2 diabetes, have quantified its impact on reducing total body weight, fat mass, and waist circumference.<sup>[7][8][10][11]</sup>

This guide will delve into the quantitative data from key studies, detail the experimental protocols, and provide visual representations of the relevant biological pathways and experimental workflows.

## Data Presentation: Quantitative Efficacy Comparison

The following tables summarize the key efficacy data for **ACH-000143** (preclinical) and dapagliflozin (clinical) in the context of obesity. It is crucial to note the different study populations (rats vs. humans) when interpreting these data.

Table 1: **ACH-000143** Efficacy in Diet-Induced Obese (DIO) Rats

Parameter	Vehicle Control	ACH-000143 (10 mg/kg)	ACH-000143 (30 mg/kg)	Dapagliflozin (10 mg/kg)
Body Weight Gain (g) over 2 months	~150 g	Reduction similar to dapagliflozin	Reduction similar to dapagliflozin	Significant reduction compared to vehicle
Liver Triglycerides	Elevated	Significant Reduction	Significant Reduction	Not Reported in direct comparison
Hepatic Steatosis	Present	Significant Reduction	Significant Reduction	Not Reported in direct comparison
Plasma Glucose	Not Reported	-16.4%	-16.9%	Not Reported in direct comparison

Data extracted from Ferreira Jr, M. A., et al. (2021). J Med Chem.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 2: Dapagliflozin Efficacy in Obese Human Subjects (with or without Type 2 Diabetes)

Parameter	Placebo	Dapagliflozin (5-10 mg/day)	Study Duration
Change in Total Body Weight (kg)	-0.89 to +1.36	-2.21 to -4.54	24-102 weeks
Change in Waist Circumference (cm)	-	-1.52 to -5.0	24-102 weeks
Change in Total Fat Mass (kg)	-	-1.48 to -2.80	24-102 weeks
Change in Visceral Adipose Tissue (cm <sup>3</sup> )	-	-258.4	24 weeks
Change in Subcutaneous Adipose Tissue (cm <sup>3</sup> )	-	-184.9	24 weeks

Data compiled from multiple clinical trials.[\[5\]](#)[\[6\]](#)[\[8\]](#)[\[9\]](#)

## Experimental Protocols

### ACH-000143 Preclinical Study in Diet-Induced Obese Rats

#### 1. Animal Model:

- Species and Strain: Male Sprague-Dawley or Wistar rats.[\[7\]](#)
- Obesity Induction: Rats are fed a high-fat diet (HFD), typically containing 45-60% of calories from fat, for a period of several weeks to induce an obese phenotype with characteristics that mimic human obesity and metabolic syndrome.[\[7\]](#) Control animals are fed a standard chow diet.

#### 2. Drug Administration:

- Compound: **ACH-000143**, dapagliflozin, or vehicle.

- Dosage: **ACH-000143** administered orally at doses of 10 and 30 mg/kg/day. Dapagliflozin administered orally at 10 mg/kg/day.
- Duration: Two months.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

### 3. Efficacy Endpoints:

- Body Weight: Monitored weekly.
- Metabolic Parameters: At the end of the study, blood samples are collected for the analysis of plasma glucose, triglycerides, and other relevant markers.
- Liver Analysis: Livers are excised, weighed, and analyzed for triglyceride content and histological evidence of steatosis.

## Dapagliflozin Clinical Trials in Obesity

### 1. Study Design:

- Design: Typically randomized, double-blind, placebo-controlled trials.[\[11\]](#)[\[12\]](#)[\[13\]](#)
- Patient Population: Adults with obesity (Body Mass Index [BMI]  $\geq 30$  kg/m<sup>2</sup>) with or without type 2 diabetes.[\[11\]](#)[\[12\]](#)
- Intervention: Dapagliflozin (typically 5 mg or 10 mg once daily) or placebo.[\[8\]](#)[\[9\]](#)[\[13\]](#)
- Duration: Ranging from 12 weeks to over 2 years.[\[6\]](#)[\[13\]](#)

### 2. Efficacy Endpoints:

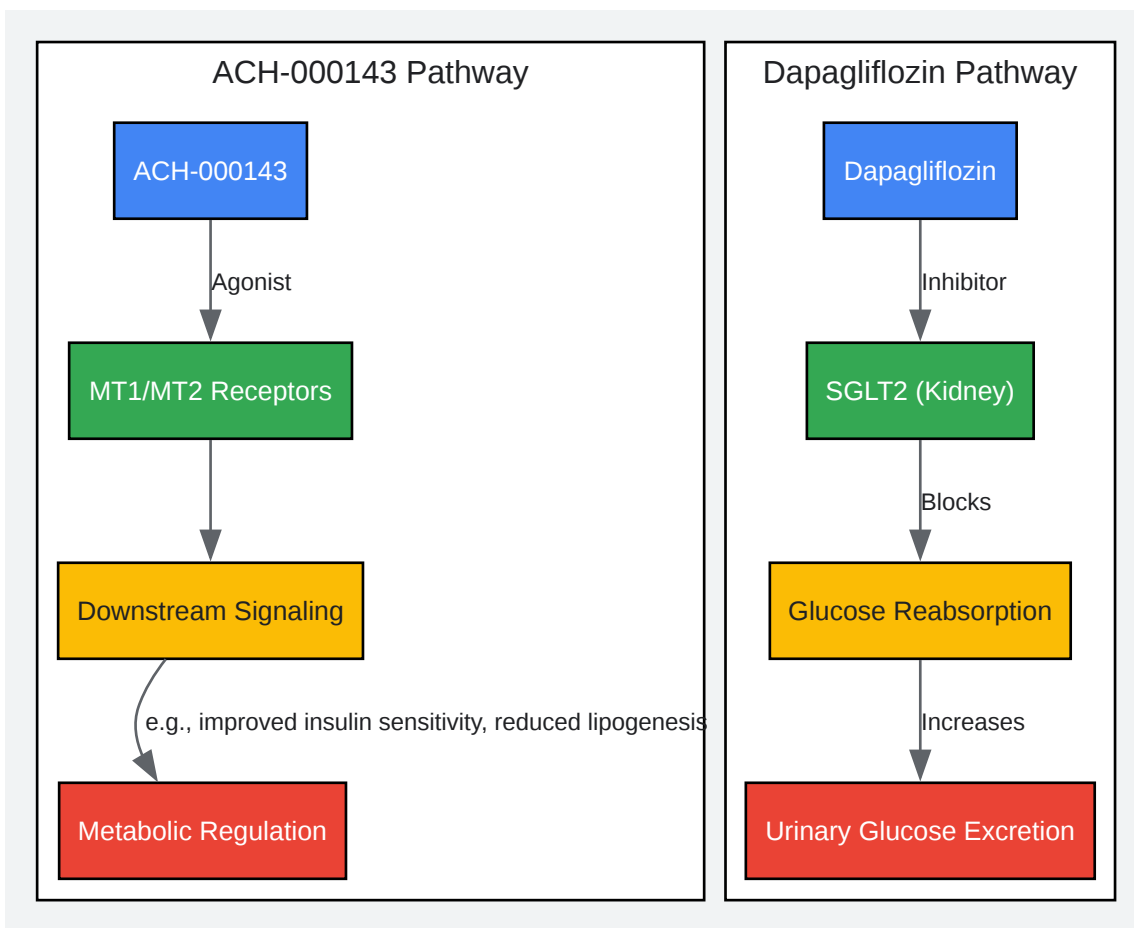
- Primary Endpoint: Change in total body weight from baseline.
- Secondary Endpoints:
  - Change in waist circumference.
  - Change in BMI.
  - Proportion of patients achieving  $\geq 5\%$  weight loss.

- Changes in body composition (fat mass, lean mass) measured by dual-energy X-ray absorptiometry (DXA).[\[14\]](#)[\[15\]](#)[\[16\]](#)
- Changes in metabolic parameters (e.g., HbA1c, fasting plasma glucose, lipid profile).

### 3. Dual-Energy X-ray Absorptiometry (DXA) for Body Composition:

- Principle: DXA uses two X-ray beams with different energy levels to differentiate between bone mineral, lean tissue, and fat tissue.[\[15\]](#)[\[16\]](#)
- Procedure: The patient lies on a table while a scanning arm passes over the entire body. The procedure is quick and involves minimal radiation exposure.
- Measurements: Provides precise measurements of total and regional fat mass, lean mass, and bone mineral content.[\[15\]](#)[\[16\]](#)

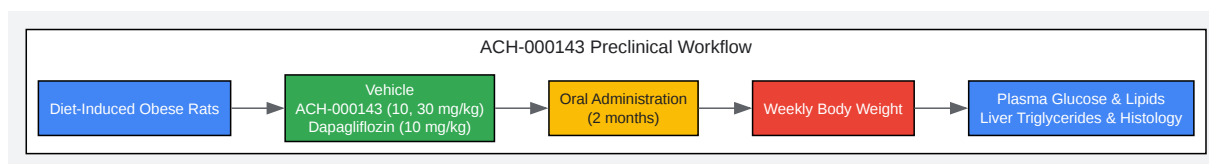
## Mandatory Visualization Signaling Pathways



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Caption: Signaling pathways for **ACH-000143** and Dapagliflozin.

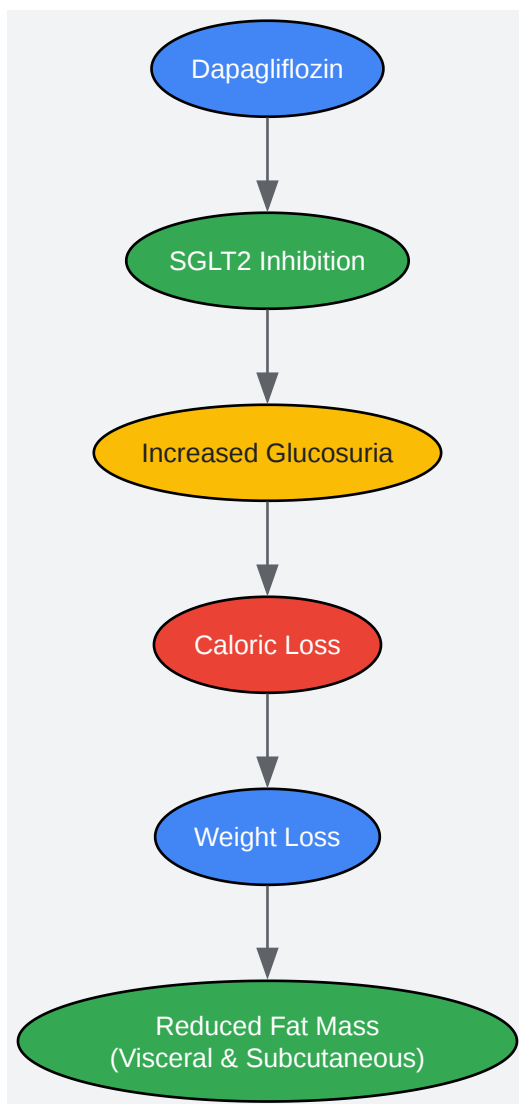
## Experimental Workflow: Preclinical Study of ACH-000143



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Caption: Preclinical experimental workflow for **ACH-000143**.

## Logical Relationship: Dapagliflozin's Effect on Body Composition



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